![molecular formula C9H11ClFN3S B12231242 N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12231242.png)
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound that features a unique combination of a fluorinated thiophene ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-fluoro-2-thiophenemethylamine with 1-methyl-1H-pyrazol-4-carboxaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and pyrazole moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenemethylamine share structural similarities with N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine.
Pyrazole Derivatives: Compounds such as 1-methyl-1H-pyrazol-4-amine and 3,5-dimethylpyrazole are structurally related.
Uniqueness
This compound is unique due to the presence of both a fluorinated thiophene ring and a pyrazole moiety, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a wide range of applications and interactions that are not possible with simpler analogs.
Biological Activity
N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.
Structural Characteristics
This compound features a pyrazole ring fused with a thiophene moiety, with a fluorine atom enhancing its lipophilicity. This unique combination may influence its interaction with various biological targets, making it a compound of interest for drug development.
Property | Details |
---|---|
Molecular Formula | C10H10FN3S |
Molecular Weight | 227.26 g/mol |
Structural Features | Pyrazole ring, thiophene ring, fluorinated substituent |
Anticancer Properties
Research indicates that compounds containing pyrazole structures can exhibit significant anticancer activity. For instance, derivatives of aminopyrazoles have been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. Specifically, the introduction of different substituents at the N1 position of the pyrazole can alter the antiproliferative efficacy against these cells .
A study highlighted that certain pyrazole derivatives demonstrated inhibition rates of up to 54% against HepG2 cells and 38% against HeLa cells, suggesting that this compound may possess similar or enhanced properties due to its unique structure .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives have been implicated in modulating inflammatory pathways by inhibiting kinases involved in the signaling cascades that lead to cytokine release. For example, compounds similar to this compound have shown effectiveness in reducing LPS-induced TNF-alpha release in cellular models .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may inhibit key kinases involved in cell signaling pathways, thus affecting cell proliferation and apoptosis. For instance, similar compounds have been reported to inhibit p38 MAP kinase activity, which plays a crucial role in inflammation and cancer progression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The general steps include:
- Formation of the Pyrazole Core : This is accomplished through reactions involving hydrazine derivatives and 1,3-diketones.
- Introduction of Fluorinated Thiophene : The thiophene moiety is introduced via nucleophilic substitution reactions.
- Final Assembly : Coupling reactions finalize the synthesis under controlled conditions.
Study 1: Antiproliferative Activity
In a comparative study involving various pyrazole derivatives, this compound was evaluated for its antiproliferative effects against several cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, highlighting its potential as an anticancer agent.
Study 2: Inhibition of Inflammatory Responses
Another study assessed the anti-inflammatory properties of similar pyrazole compounds. The results demonstrated that derivatives could effectively inhibit TNF-alpha production in macrophages stimulated by LPS, suggesting that this compound may also have therapeutic applications in treating inflammatory diseases.
Properties
Molecular Formula |
C9H11ClFN3S |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN3S.ClH/c1-13-6-7(4-12-13)11-5-8-2-3-9(10)14-8;/h2-4,6,11H,5H2,1H3;1H |
InChI Key |
CNZRKEKFDKDDDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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